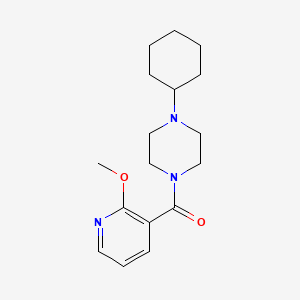

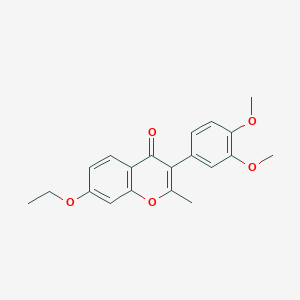

![molecular formula C21H17NO3S B2504705 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide CAS No. 2097932-22-2](/img/structure/B2504705.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a related compound to the one , was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling to produce various analogues. The synthesis process demonstrates the potential for creating a diverse range of furan-2-carboxamide derivatives, which could include the target molecule "N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide" .

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been extensively studied. For instance, the crystal structure of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) was determined using single-crystal X-ray diffraction, revealing a triclinic form with specific bond angles and lengths. The study also included density functional theory (DFT) calculations to optimize the geometries, which were found to be consistent with the experimental data. This suggests that similar computational methods could be applied to analyze the molecular structure of the target compound .

Chemical Reactions Analysis

The furan-2-carboxamide moiety is a versatile functional group that can undergo various chemical reactions. The synthesis of related compounds often involves amide bond formation, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide. Additionally, the Suzuki-Miyaura cross-coupling reaction used to arylate the carboxamide indicates that the furan ring can be functionalized further, which could be relevant for the synthesis and reactions of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives can vary significantly depending on their molecular structure. For example, different crystal forms of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide exhibited varying biological properties despite having identical molecular structures. This highlights the importance of crystal habitus and suggests that the physical form of the target compound could influence its properties. Furthermore, the analgesic activity of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and related compounds indicates that the substitution pattern on the furan ring can significantly affect biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research has demonstrated various synthetic pathways and the reactivity of compounds structurally related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide. For example, Aleksandrov et al. (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a structurally related compound, showcasing the potential for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Antimicrobial Applications

Popiołek et al. (2016) designed, synthesized, and evaluated the in vitro antimicrobial activity of new furan/thiophene-1,3-benzothiazin-4-one hybrids, highlighting the therapeutic potential of such compounds. Several synthesized compounds showed good activity against Gram-positive, Gram-negative bacteria, and yeasts, emphasizing the relevance of structural modifications in enhancing antimicrobial properties (Popiołek, Biernasiuk, & Malm, 2016).

Analytical and Bioimaging Applications

A study by Ravichandiran et al. (2020) on a phenoxazine-based fluorescent chemosensor, which includes structural elements similar to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide, demonstrated its application for the discriminative detection of Cd2+ and CN− ions. This research underscores the potential for using structurally related compounds in bio-imaging and analytical applications, including live cell and zebrafish imaging, offering insights into the detection and analysis of environmental and biological samples (Ravichandiran et al., 2020).

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S/c23-17(14-7-9-15(10-8-14)18-5-3-11-25-18)13-22-21(24)20-12-16-4-1-2-6-19(16)26-20/h1-12,17,23H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGITVIBTPSFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

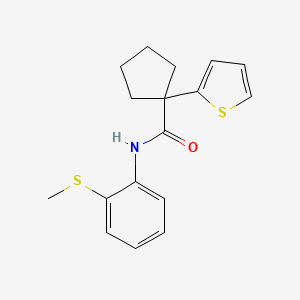

![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)

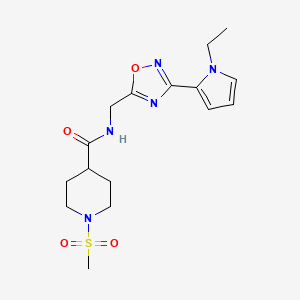

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

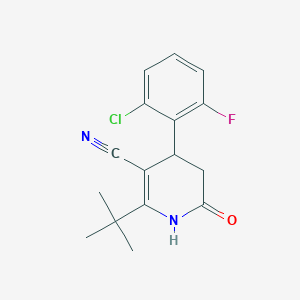

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)

![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)